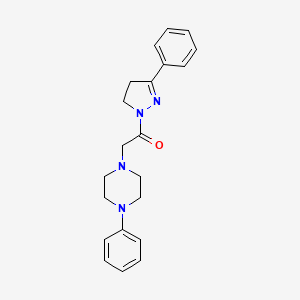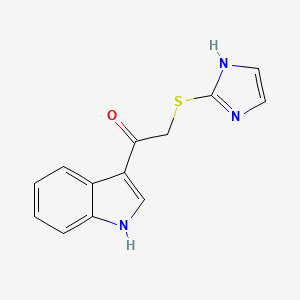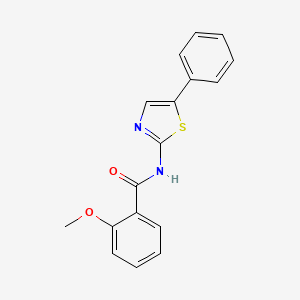
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, also known as MPTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a unique mechanism of action, leading to potential biochemical and physiological effects. In
作用机制
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a unique mechanism of action, which involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to the inhibition of cell growth and division. 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been found to have potential biochemical and physiological effects, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit tubulin polymerization. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
实验室实验的优点和局限性
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a unique mechanism of action, which makes it a potential candidate for cancer treatment. However, there are also limitations to using 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments, including the need for further studies to determine its safety and efficacy in vivo.
未来方向
There are several future directions for the study of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, including further studies on its safety and efficacy in vivo, as well as its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide for cancer treatment. Further research is also needed to explore the potential use of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide in combination with other cancer treatments.
合成方法
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide can be synthesized through various methods, including reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide. Another method involves the reaction of 2-methoxybenzoic acid with phosphorus oxychloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide.
科学研究应用
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
属性
IUPAC Name |
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-21-14-10-6-5-9-13(14)16(20)19-17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLSGQUGLDRHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-Dioxothiolan-3-yl)-3-[2-(4-fluorophenyl)-2-methylpropyl]urea](/img/structure/B7628996.png)
![1-[(4-Fluorophenyl)methyl]-3-(2-methylpyridin-4-yl)urea](/img/structure/B7629001.png)

![N-[[5-(2-phenylsulfanylacetyl)thiophen-2-yl]methyl]acetamide](/img/structure/B7629023.png)




![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7629052.png)
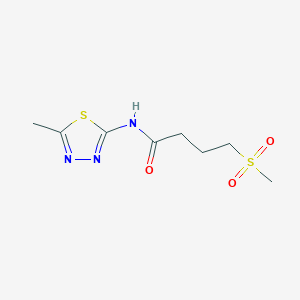
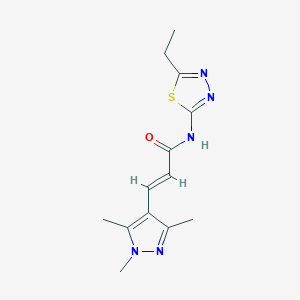
![N-[4-(cyclopropylamino)-4-oxobutyl]naphthalene-1-carboxamide](/img/structure/B7629065.png)
